molecular formula C8H8N4O4 B8384357 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

Cat. No. B8384357
M. Wt: 224.17 g/mol
InChI Key: DOJRLYQFVMHDDU-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

Nitromalonaldehyde sodium salt monohydrate (1.46 g, 9.29 mmol) was added to crude 2-(5-amino-1H-pyrazol-3-yloxy)ethanol (3.28 g) with salts (1.33 g, 9.29 mmol theoretical) in acetic acid (10 mL). This was heated at 90° C. for 2 hours. The cooled reaction mixture was diluted with water, and the mixture was extracted twice with DCM containing 25% IPA. The organic extracts were dried over magnesium sulfate, filtered, and evaporated to yield regioisomer 2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol (0.77 g, 3.43 mmol) as a solid. The 2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol (460 mg, 2.9 mmol) was suspended in water (40 mL), treated with saturated aqueous sodium bicarbonate (2 mL), and the mixture was refluxed for 2 hours. The cooled reaction mixture was extracted three times with DCM containing 25% IPA. The organic extracts were dried over magnesium sulfate, filtered, and evaporated to an oil. The crude material was purified by column chromatography with ethyl acetate to provide 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol (60 mg, 0.27 mmol, 2.9% yield) as a solid.
Name
2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[N:8]([N:10]=[C:11]([O:13][CH2:14][CH2:15][OH:16])[CH:12]=2)[CH:9]=1)([O-:3])=[O:2].C(=O)(O)[O-].[Na+]>O>[N+:1]([C:4]1[CH:9]=[C:12]2[C:11]([O:13][CH2:14][CH2:15][OH:16])=[N:10][NH:8][C:7]2=[N:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol
Quantity
460 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=2N(C1)N=C(C2)OCCO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with DCM containing 25% IPA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2OCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mmol
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 2.9%
YIELD: CALCULATEDPERCENTYIELD 9.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.